![molecular formula C11H7ClN4 B11873454 1-(2-chloropyrimidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B11873454.png)
1-(2-chloropyrimidin-4-yl)-1H-benzo[d]imidazole
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Overview
Description
1-(2-Chloropyrimidin-4-yl)-1H-benzo[d]imidazole is a heterocyclic compound that combines the structural features of pyrimidine and benzimidazole. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both pyrimidine and benzimidazole moieties endows it with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloropyrimidin-4-yl)-1H-benzo[d]imidazole typically involves the reaction of 2-chloropyrimidine with benzimidazole under specific conditions. One common method includes:
Reagents: 2-chloropyrimidine, benzimidazole, and a suitable base such as potassium carbonate.
Conditions: The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (100-150°C) for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloropyrimidin-4-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzimidazole moiety can participate in redox reactions, altering its electronic properties.
Cyclization Reactions: The compound can form additional rings through cyclization reactions, leading to more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include substituted pyrimidines.
Oxidation Products: Oxidized forms of benzimidazole.
Cyclized Products: More complex heterocyclic compounds.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a subject of interest for drug development. Key applications include:
- Anticancer Activity : Research indicates that compounds similar to 1-(2-chloropyrimidin-4-yl)-1H-benzo[d]imidazole can inhibit the B-cell specific Moloney murine leukemia virus integration site 1 (Bmi-1) protein, which is implicated in various cancers . Inhibiting Bmi-1 can lead to apoptosis in cancer cells and increase susceptibility to chemotherapy .
- Antimicrobial Properties : The compound has shown promising results against various microbial strains. Studies have evaluated its efficacy against Mycobacterium tuberculosis and other pathogens, highlighting its potential as an antimicrobial agent .
- Anti-inflammatory Effects : Some derivatives of imidazole compounds exhibit significant anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory process .
Case Study 1: Anticancer Research
A study demonstrated that this compound derivatives significantly reduced Bmi-1 levels in glioblastoma models. Mice treated with these compounds showed improved survival rates compared to control groups . This suggests the compound's potential as a therapeutic agent in oncology.
Case Study 2: Antimicrobial Evaluation
In vitro studies assessed the antimicrobial efficacy of this compound against Mycobacterium tuberculosis. The results indicated notable inhibitory effects, leading to further exploration of its use in treating tuberculosis .
Mechanism of Action
The mechanism of action of 1-(2-chloropyrimidin-4-yl)-1H-benzo[d]imidazole depends on its application:
Medicinal Chemistry: It may inhibit specific enzymes or receptors, disrupting biological pathways critical for disease progression.
Biology: It can bind to DNA or proteins, affecting their function and leading to therapeutic effects.
Comparison with Similar Compounds
2-Chloropyrimidine: Shares the pyrimidine moiety but lacks the benzimidazole structure.
Benzimidazole: Contains the benzimidazole moiety but lacks the pyrimidine structure.
1-(2-Chloropyrimidin-4-yl)-1H-imidazole: Similar structure but with an imidazole ring instead of benzimidazole.
Uniqueness: 1-(2-Chloropyrimidin-4-yl)-1H-benzo[d]imidazole is unique due to the combination of pyrimidine and benzimidazole moieties, providing a distinct set of chemical and biological properties not found in its individual components.
This compound’s versatility and potential make it a valuable subject of study in various scientific fields
Biological Activity
1-(2-chloropyrimidin-4-yl)-1H-benzo[d]imidazole is a compound with a unique structure that combines a benzimidazole core with a chlorinated pyrimidine moiety. This combination endows it with various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is C_{11}H_{8}ClN_{3} and it has a molecular weight of approximately 230.65 g/mol . This article explores the biological activities of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of cancer cells through various mechanisms, including the modulation of protein kinases involved in cell signaling pathways. For instance, compounds with similar structures have demonstrated potent inhibitory effects on kinases associated with tumor growth and maintenance .
Table 1: Anticancer Activity Summary
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Studies have reported its ability to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which plays a critical role in inflammation .
Table 2: Anti-inflammatory Activity Summary
Study Reference | Compound Tested | IC50 (µM) | Target Enzyme |
---|---|---|---|
Pyrimidine derivatives | 0.04 ± 0.09 | COX-2 | |
Indomethacin (control) | 0.04 ± 0.01 | COX-2 |
The mechanism through which this compound exerts its biological effects involves several pathways:
- Kinase Inhibition : The compound interacts with specific kinases, disrupting signaling pathways that promote cell survival and proliferation.
- Cytokine Modulation : It reduces the levels of inflammatory cytokines, thereby mitigating inflammation.
- Induction of Apoptosis : By affecting cell cycle regulation, it promotes programmed cell death in cancer cells.
Case Studies
A notable study investigated the effects of this compound on various cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner. The study highlighted its potential as a lead compound for further development in cancer therapy . Another case study focused on its anti-inflammatory properties, demonstrating effective inhibition of NO and TNF-α production in LPS-stimulated macrophages, showcasing its therapeutic potential in inflammatory diseases .
Synthesis Methods
The synthesis of this compound typically involves several chemical reactions that allow for the formation of the benzimidazole core and the chlorinated pyrimidine ring. Common methods include:
- Condensation Reactions : Combining benzimidazole derivatives with chlorinated pyrimidines.
- Cyclization Reactions : Facilitating the formation of the heterocyclic structure through cyclization techniques.
Table 3: Synthesis Overview
Method | Description |
---|---|
Condensation | Reaction between benzimidazole and chloropyrimidine |
Cyclization | Formation of the heterocyclic structure |
Properties
Molecular Formula |
C11H7ClN4 |
---|---|
Molecular Weight |
230.65 g/mol |
IUPAC Name |
1-(2-chloropyrimidin-4-yl)benzimidazole |
InChI |
InChI=1S/C11H7ClN4/c12-11-13-6-5-10(15-11)16-7-14-8-3-1-2-4-9(8)16/h1-7H |
InChI Key |
RKRQWLLXLIVAMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=NC(=NC=C3)Cl |
Origin of Product |
United States |
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